BenchChemオンラインストアへようこそ!

Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)-

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- is a synthetic organic compound belonging to the pyridinyl-piperidine methanone class. Its structure features a 5-bromopyridine ring linked to a 4-methylpiperidine moiety via a carbonyl bridge, giving it a molecular formula of C12H15BrN2O and a molecular weight of 283.16 g/mol.

Molecular Formula C12H15BrN2O
Molecular Weight 283.16 g/mol
CAS No. 302953-14-6
Cat. No. B6613338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)-
CAS302953-14-6
Molecular FormulaC12H15BrN2O
Molecular Weight283.16 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C12H15BrN2O/c1-9-2-4-15(5-3-9)12(16)10-6-11(13)8-14-7-10/h6-9H,2-5H2,1H3
InChIKeyMCTVUMKZVBZFJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- (CAS 302953-14-6): A Strategic Pyridinyl-Piperidine Building Block


Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- is a synthetic organic compound belonging to the pyridinyl-piperidine methanone class. Its structure features a 5-bromopyridine ring linked to a 4-methylpiperidine moiety via a carbonyl bridge, giving it a molecular formula of C12H15BrN2O and a molecular weight of 283.16 g/mol [1]. The bromine atom provides a versatile synthetic handle for cross-coupling reactions, while the piperidine amide serves as a core scaffold for medicinal chemistry exploration. This compound is primarily utilized as a key intermediate or a building block in the synthesis of more complex, biologically active molecules, particularly in drug discovery programs targeting kinases and epigenetic reader domains .

The Risk of Blind Substitution: Why Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- Analogs Are Not Interchangeable


In the absence of publicly available head-to-head comparative data for Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)-, the core procurement risk lies in the unvalidated assumption of functional equivalence among its structural analogs. This compound's utility is strictly as a synthetic intermediate, and its value is defined by its performance in specific downstream chemical reactions. Even minor modifications, such as replacing the 4-methylpiperidine with a 4-methylpiperazine [1], can drastically alter reactivity in cross-coupling steps. A generic substitution without verification of the exact synthetic protocol will almost certainly lead to different yields, by-products, and final product purity. The critical path for a procurement decision is not based on biological target engagement, but on validated, reproducible synthetic performance data that is currently absent from the public domain for this specific intermediate. Therefore, any substitution must be preceded by internal re-validation of the entire synthetic sequence.

Quantitative Procurement Evidence for Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)-: A Data-Driven Assessment


Key Structural Differentiator: 4-Methylpiperidine vs. Bioisosteric Piperazine Ring

The core structural differentiation of Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- from its closest commercially available analog, (5-bromopyridin-3-yl)(4-methylpiperazin-1-yl)methanone (CAS 342013-83-6), is the substitution of the piperidine ring with a piperazine [1]. This modification introduces a hydrogen bond acceptor and alters the ring's basicity and conformational flexibility. While no direct activity comparison data exists between these two specific compounds, class-level inference from medicinal chemistry literature dictates that this change is highly consequential for both synthetic reactivity and biological target binding. The bromine atom on the pyridine ring is the primary synthetic handle, and its reactivity in cross-coupling can be influenced by the electronic character of the amide partner. A user requiring a carbon-based piperidine scaffold for a specific synthetic route cannot assume that a nitrogen-containing piperazine analog will perform identically in a given reaction.

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Contextualizing Activity Risk: A Comparison with the Active Analog UNC669

The structurally related compound UNC669, (5-bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone (CAS 1314241-44-5), is a well-characterized inhibitor of the malignant brain tumor (MBT) domain proteins with a reported IC50 of 6 μM for L3MBTL1 and 5- to 11-fold selectivity over L3MBTL3 and L3MBTL4 . The target compound lacks the pyrrolidine substituent on the piperidine ring, a feature critical for UNC669's activity . The absence of activity data for the simpler 4-methylpiperidine analog strongly suggests it was either inactive or served only as a synthetic intermediate, not a final active probe. For a procurement decision, this means that the target compound's value is not as a direct L3MBTL inhibitor but as a potential divergent intermediate en route to novel analogs with potentially distinct selectivity profiles.

Epigenetics Chemical Probe L3MBTL Inhibitor Selectivity

Fundamental Physicochemical Property Benchmarking Against Piperazine Analog

A direct comparison of computed physicochemical properties reveals a key difference in lipophilicity. The target compound has a higher predicted partition coefficient (XLogP3-AA = 2.3) [1] than its piperazine analog (XLogP3-AA = 1.4) [2]. This difference, while seemingly small, can significantly impact pharmacokinetic properties like membrane permeability and solubility in a final drug candidate. The target compound also has zero hydrogen bond donors, differentiating it from molecules with an NH group. This lower polarity may be advantageous for CNS drug discovery programs where increased lipophilicity and lower polar surface area are often desired.

Physicochemical Properties Drug-likeness Lipophilicity Lead Optimization

Validated Application Scenarios for Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- Based on Structural Evidence


Divergent Synthesis of Novel Epigenetic Chemical Probes

Given its structural relationship to the known L3MBTL inhibitor UNC669, this compound serves as an ideal starting point for a divergent medicinal chemistry campaign. The 4-methylpiperidine ring can be readily functionalized or modified to explore structure-activity relationships (SAR) around the L3MBTL family and other methyl-lysine reader domains, where the existing data on UNC669 provides a clear benchmark for selectivity . Its lack of intrinsic activity makes it a clean slate for designing new chemical probes.

Building Block for Cross-Coupling in Kinase Inhibitor Synthesis

The 5-bromopyridine moiety is a classic substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings . This makes the compound a premium building block for introducing the piperidine amide scaffold into complex kinase inhibitors. The higher lipophilicity of this scaffold, compared to its piperazine analog (XLogP3-AA = 2.3 vs 1.4) [1], is a key selection criterion for optimizing the physical properties of a lead series intended for intracellular or CNS targets.

Scaffold-Hopping from Piperazine to Piperidine Cores

In drug discovery, scaffold hopping is a proven strategy to overcome issues like poor pharmacokinetics or toxicity. This compound is the direct piperidine bioisostere of the piperazine building block (CAS 342013-83-6) . For a program that requires a more lipophilic, carbon-based core to replace a polar piperazine, procurement of this compound is the most direct synthetic path, enabling a rapid assessment of the impact of this core change on target potency, selectivity, and ADME properties.

Quote Request

Request a Quote for Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.